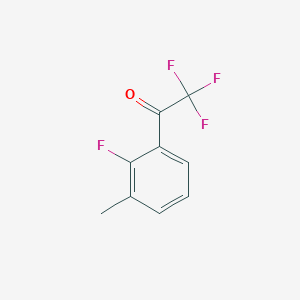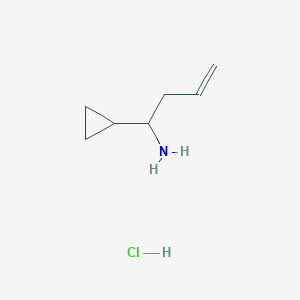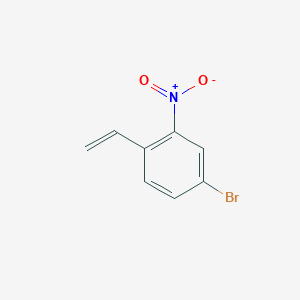
4-Bromo-1-ethenyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-ethenyl-2-nitrobenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethenyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethenyl-2-nitrobenzene can be achieved through several methods. One common approach involves the bromination of 1-ethenyl-2-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out under reflux conditions for a few hours . After the reaction, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-ethenyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-ethenyl-2-nitroaniline.
Reduction: 4-Bromo-1-ethenyl-2-aminobenzene.
Oxidation: 4-Bromo-1-ethenyl-2-nitrobenzaldehyde or 4-Bromo-1-ethenyl-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-ethenyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-ethenyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and ethenyl group can also participate in electrophilic and nucleophilic reactions, respectively, affecting different biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-ethyl-4-nitrobenzene: Similar structure but with an ethyl group instead of an ethenyl group.
4-Bromo-1-ethyl-2-nitrobenzene: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
4-Bromo-1-ethenyl-2-nitrobenzene is unique due to the presence of the ethenyl group, which imparts different reactivity compared to its ethyl-substituted counterparts. This difference in reactivity can be exploited in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H6BrNO2 |
|---|---|
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
4-bromo-1-ethenyl-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h2-5H,1H2 |
InChI-Schlüssel |
LVIBJHNYVTYYCG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


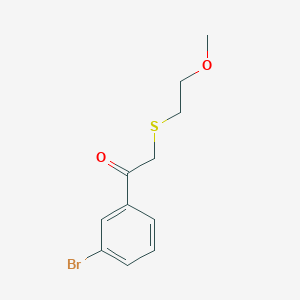
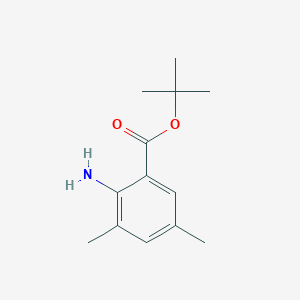
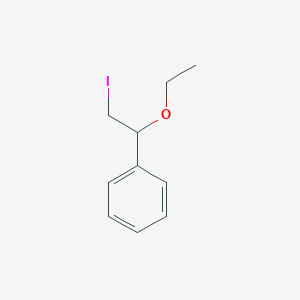
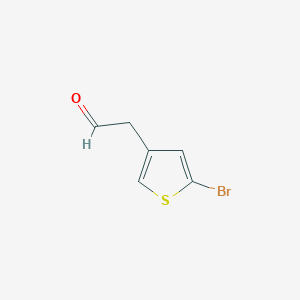
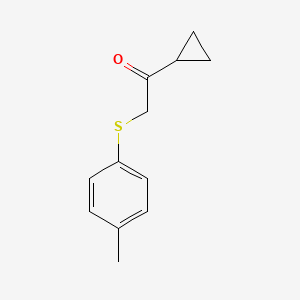
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
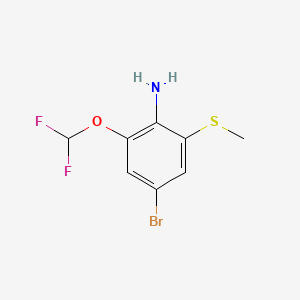
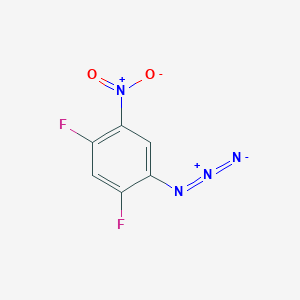
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
